molecular formula C8H8F3NO2 B034824 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone CAS No. 110568-59-7

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone

Cat. No. B034824
M. Wt: 207.15 g/mol
InChI Key: BDRFKTWBFMRZCP-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone, also known as TFAE, is a synthetic compound that has gained interest in the scientific community due to its potential applications in chemical and biological research. TFAE is a chiral molecule, meaning it has a non-superimposable mirror image, and has been synthesized using various methods. In

Mechanism Of Action

The mechanism of action of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone is not well understood. However, it has been proposed that 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone may act as an acetylcholinesterase inhibitor, which is a type of enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone may increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has been shown to have biochemical and physiological effects in various studies. In one study, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone was found to inhibit acetylcholinesterase activity in vitro, suggesting that it may have potential as a treatment for Alzheimer's disease. In another study, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone was found to have anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has several advantages for lab experiments, including its chiral nature and potential applications in asymmetric catalysis. However, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone also has limitations, including its low solubility in water and potential toxicity.

Future Directions

There are several future directions for research on 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone. One direction is the study of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone as a potential treatment for Alzheimer's disease and other neurodegenerative diseases. Another direction is the study of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone as a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone and its potential applications in chemical and biological research.

Synthesis Methods

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone can be synthesized using various methods, including the reaction of 2,2,2-trifluoroacetophenone with (R)-(-)-glycidyl tosylate in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 2,2,2-trifluoroacetophenone with (R)-(-)-epichlorohydrin in the presence of a base, followed by reduction with sodium borohydride. The yield and purity of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone can vary depending on the synthesis method used.

Scientific Research Applications

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has potential applications in chemical and biological research. It has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has also been used as a ligand in asymmetric catalysis, which is the process of using a chiral catalyst to produce chiral products. In addition, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has been studied for its potential use as a probe for the study of enzyme mechanisms.

properties

CAS RN

110568-59-7

Product Name

2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2/t5-,6+/m1/s1

InChI Key

BDRFKTWBFMRZCP-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1N(O2)C(=O)C(F)(F)F

SMILES

C1CC2C=CC1N(O2)C(=O)C(F)(F)F

Canonical SMILES

C1CC2C=CC1N(O2)C(=O)C(F)(F)F

synonyms

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)-, (1R)- (9CI)

Origin of Product

United States

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